![molecular formula C14H19N3O5S B5853953 N-(2-methyl-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5853953.png)
N-(2-methyl-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a chemical compound that could be of interest in various fields of chemistry and pharmacology due to its unique structure, which includes a piperidine ring, a nitrophenyl group, and a methanesulfonyl moiety. Such compounds are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from readily available substrates. For instance, the synthesis of related piperidine and pyrazole derivatives involves reactions like nitration, sulfonation, and amide formation. These processes might involve the initial formation of a piperidine ring followed by the introduction of the nitrophenyl and methanesulfonyl groups through respective chemical reactions (Aydinli et al., 2010; Abdellatif et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with piperidine rings and substituted phenyl groups is often characterized using X-ray diffraction analysis. This technique can reveal the conformations of the rings, the orientations of substituents, and the overall molecular geometry, which are crucial for understanding the compound's chemical reactivity and potential interactions with biological targets (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
Compounds like N-(2-methyl-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including those involving their nitro, sulfonyl, and amide groups. These reactions can include reduction, nucleophilic substitution, and hydrolysis, impacting the compound's chemical properties and biological activity. The specific reactions and properties would depend on the functional groups present and their reactivity (Warren & Knaus, 1987).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be influenced by the nature of their substituents and the molecular geometry. These properties are important for determining the compound's suitability for various applications, including pharmaceutical development (Smith & Wermuth, 2010).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are crucial for understanding how these compounds behave in chemical reactions and in biological systems. The presence of electron-withdrawing or electron-donating groups, such as nitro and methanesulfonyl groups, significantly impacts these properties (Khalid et al., 2013).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-10-3-4-12(17(19)20)9-13(10)15-14(18)11-5-7-16(8-6-11)23(2,21)22/h3-4,9,11H,5-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUTNRWQGLLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide |
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